molecular formula C11H10BrN3O B8311120 5-Bromo-4-(2-methylpyridin-3-yloxy)pyridin-2-amine

5-Bromo-4-(2-methylpyridin-3-yloxy)pyridin-2-amine

Cat. No. B8311120
M. Wt: 280.12 g/mol
InChI Key: SYVJQOIJQYVXGG-UHFFFAOYSA-N
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Patent
US08431713B2

Procedure details

To 4-(2-methylpyridin-3-yloxy)pyridin-2-amine (3.67 g, 18.2 mmol) in acetic acid (50 mL) was added bromine (0.94 ml, 18.2 mmol). The reaction was stirred at ambient temperature for 5 minutes. Ammonium acetate (1.41 g, 18.2 mmol) was added. After 5 minutes, the solution was concentrated and saturated sodium bicarbonate solution was added. The reaction was extracted with ethyl acetate, dried and concentrated to give the title compound (5.0 g, 98% yield) as light yellow solid.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([O:8][C:9]2[CH:14]=[CH:13][N:12]=[C:11]([NH2:15])[CH:10]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.[Br:16]Br.C([O-])(=O)C.[NH4+]>C(O)(=O)C>[Br:16][C:14]1[C:9]([O:8][C:7]2[C:2]([CH3:1])=[N:3][CH:4]=[CH:5][CH:6]=2)=[CH:10][C:11]([NH2:15])=[N:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
CC1=NC=CC=C1OC1=CC(=NC=C1)N
Name
Quantity
0.94 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.41 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 5 minutes
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated
ADDITION
Type
ADDITION
Details
saturated sodium bicarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)N)OC=1C(=NC=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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